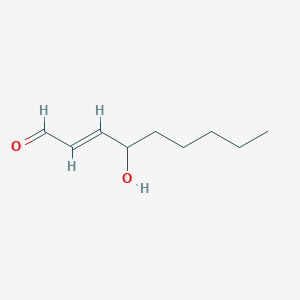

4-Hydroxynonenal

描述

4-羟基-2-壬烯醛是一种由细胞脂质过氧化产生的α,β-不饱和羟基醛。 它是一种无色油,存在于所有动物组织中,并且由于脂质过氧化链反应的增加,在氧化应激期间含量更高 。 该化合物在细胞信号转导中起关键作用,影响从细胞周期事件到细胞粘附的各种途径 。

准备方法

合成路线和反应条件

4-羟基-2-壬烯醛可以通过使用常规方法,通过对实验方案进行修改并改进最终产物的纯化,从相应的二甲基缩醛(4-羟基-2-壬烯醛二甲基缩醛)合成 。 另一种方法包括通过在钴(II)卟啉作为催化剂存在下,用分子氧和三乙基硅烷还原氧化相应的(2E,4E)-2,4-二烯醛,然后用三甲基亚磷酸酯处理,进行一步合成 。

工业生产方法

文献中没有很好地记录 4-羟基-2-壬烯醛的工业生产方法。 上述合成路线可以通过对反应条件和纯化过程进行适当的修改,适应大规模生产。

化学反应分析

反应类型

4-羟基-2-壬烯醛会发生各种化学反应,包括:

氧化: 羰基可以被氧化形成羧酸。

还原: 双键和羰基可以被还原形成醇。

取代: 羟基可以被其他官能团取代。

常用试剂和条件

这些反应中常用的试剂包括:

氧化剂: 高锰酸钾、三氧化铬。

还原剂: 硼氢化钠、氢化铝锂。

亲核试剂: 胺、硫醇。

形成的主要产物

科学研究应用

Biomarker for Oxidative Stress

4-HNE is widely recognized as a reliable biomarker for oxidative stress and lipid peroxidation. Its levels can indicate the extent of oxidative damage in various biological systems.

- Clinical Diagnostics : Elevated serum levels of 4-HNE have been implicated in several diseases, including cardiovascular diseases, neurodegenerative disorders, and chronic inflammatory conditions. For instance, a study found that serum 4-HNE levels correlate with the severity and prognosis of community-acquired pneumonia (CAP), suggesting its potential use as an early diagnostic marker .

| Disease Category | Application of 4-HNE |

|---|---|

| Cardiovascular Diseases | Biomarker for endothelial dysfunction |

| Neurodegenerative Disorders | Indicator of neuronal oxidative damage |

| Respiratory Diseases | Prognostic marker in CAP |

Role in Cellular Signaling

4-HNE serves as a signaling molecule that can influence various cellular processes, including apoptosis, proliferation, and inflammation.

- Cell Cycle Regulation : Research indicates that 4-HNE can induce G2/M phase cell cycle arrest in hepatocellular carcinoma cell lines, suggesting its role in cancer biology . This property may be leveraged in developing anticancer strategies by targeting cell cycle regulation pathways.

- Inflammatory Response : The compound has been shown to stimulate TRPA1 channels, which are involved in pain perception and inflammatory responses . This suggests potential applications in pain management and the treatment of inflammatory diseases.

Therapeutic Interventions

Given its involvement in various pathophysiological processes, 4-HNE is being investigated for therapeutic applications.

- Antioxidant Therapy : Co-treatment with antioxidants has demonstrated the ability to mitigate the adverse effects of 4-HNE on oocyte quality during maturation. This finding opens avenues for enhancing reproductive health in older females .

- Drug Development : The reactive nature of 4-HNE allows it to form adducts with proteins, which can be harnessed for drug delivery systems or targeted therapies aimed at specific cellular pathways affected by oxidative stress .

Case Studies and Research Findings

Numerous studies have documented the implications of 4-HNE across different research domains:

- Oxidative Damage in Blood Proteins : A study demonstrated that treatment with 4-HNE increased protein carbonylation and thiobarbituric acid reactive substances (TBARS) levels in blood plasma, indicating oxidative damage . This underscores its potential role as a target for therapeutic interventions aimed at reducing oxidative stress.

- Mitochondrial Dysfunction : Research involving human small airway epithelial cells revealed that exposure to 4-HNE led to significant mitochondrial dysfunction, reduced ATP production, and increased apoptosis markers . These findings suggest that targeting mitochondrial pathways may provide therapeutic benefits in conditions characterized by oxidative stress.

作用机制

相似化合物的比较

4-羟基-2-壬烯醛在脂质过氧化产物中是独特的,因为它具有很高的反应活性,并且能够与各种生物分子形成共价加合物。类似的化合物包括:

丙二醛: 另一种脂质过氧化产物,但反应活性低于 4-羟基-2-壬烯醛.

4-羟基-2-己烯醛: 一种具有类似反应活性的短链类似物.

4-氧代-反式-2-壬烯醛: 4-羟基-2-壬烯醛的氧化形式,具有不同的反应活性.

这些化合物共享一些化学性质,但它们的反应性和生物学效应不同,这使得 4-羟基-2-壬烯醛成为研究脂质过氧化及其后果的特别重要的化合物。

生物活性

4-Hydroxynonenal (4-HNE) is a highly reactive aldehyde produced as a byproduct of lipid peroxidation, primarily derived from the oxidation of polyunsaturated fatty acids. It plays a significant role in various biological processes and pathophysiological conditions. This article delves into the biological activity of 4-HNE, highlighting its implications in oxidative stress, cellular signaling, and disease mechanisms.

4-HNE exerts its biological effects through several mechanisms:

- Oxidative Stress : 4-HNE is recognized as a marker of oxidative stress, contributing to cellular damage by modifying proteins, lipids, and DNA. It can induce oxidative stress in non-neural cells, amplifying lipid peroxidation processes .

- Cell Signaling : It acts as a signaling molecule influencing various pathways, including the mitogen-activated protein kinase (MAPK) pathway and nuclear factor kappa B (NF-κB) activation. These pathways are crucial for regulating cell proliferation, inflammation, and apoptosis .

- Protein Modification : 4-HNE can covalently modify proteins through Michael addition, leading to altered protein function and cellular responses. This modification is implicated in the pathogenesis of neurodegenerative diseases and other conditions .

1. Respiratory Diseases

Recent studies have highlighted the role of serum 4-HNE in community-acquired pneumonia (CAP). A cohort study involving 239 patients demonstrated that elevated serum levels of 4-HNE correlate positively with the severity of CAP and poor prognostic outcomes. Specifically:

- Patients with higher serum 4-HNE levels were at increased risk for mechanical ventilation and mortality during hospitalization.

- Serum 4-HNE levels were significantly associated with established CAP severity scores such as CURB-65 and APACHE II .

Table 1: Correlation of Serum 4-HNE with CAP Severity Scores

| Severity Score | Tertile 1 (Low) | Tertile 2 (Medium) | Tertile 3 (High) |

|---|---|---|---|

| CURB-65 | <680.2 pg/ml | 680.2–1,483.4 pg/ml | >1,483.4 pg/ml |

| CRB-65 | <680.2 pg/ml | 680.2–1,483.4 pg/ml | >1,483.4 pg/ml |

| APACHE II | <680.2 pg/ml | 680.2–1,483.4 pg/ml | >1,483.4 pg/ml |

2. Neurodegenerative Diseases

In neurodegenerative contexts such as Alzheimer’s disease, elevated levels of 4-HNE have been implicated in neuronal damage and cognitive decline. The compound's ability to modify neuronal proteins contributes to amyloid plaque formation and tau pathology .

3. Reproductive Health

Research indicates that exposure to elevated levels of 4-HNE adversely affects oocyte quality, particularly in aged females. Studies show that increased oxidative stress from 4-HNE leads to meiotic abnormalities and reduced fertilization rates in oocytes .

Table 2: Effects of 4-HNE on Oocyte Quality

| Treatment Concentration | Polar Body Extrusion Rate (%) |

|---|---|

| Control | 84-85 |

| H₂O₂ (35 µM) | ~50 |

| 4-HNE (20 µM) | ~50 |

Case Studies

Case Study: Community-Acquired Pneumonia

A prospective cohort study evaluated serum levels of 4-HNE in patients with CAP and found significant correlations between elevated levels and clinical outcomes such as the need for intensive care or mechanical support .

Case Study: Oocyte Maturation

In another study involving oocytes from aged mice, treatment with H₂O₂ and subsequent exposure to 4-HNE resulted in decreased meiotic completion rates and increased spindle abnormalities, highlighting the detrimental effects of oxidative stress on reproductive health .

属性

IUPAC Name |

(E)-4-hydroxynon-2-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O2/c1-2-3-4-6-9(11)7-5-8-10/h5,7-9,11H,2-4,6H2,1H3/b7-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVJFIQYAHPMBBX-FNORWQNLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC(/C=C/C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4040395 | |

| Record name | (2E)-4-Hydroxy-2-nonenal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4040395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 4-Hydroxynonenal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004362 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

75899-68-2, 29343-52-0, 128946-65-6 | |

| Record name | 4-Hydroxynonenal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75899-68-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxy-2-nonenal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029343520 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxy-2-nonenal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075899682 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-4-Hydroxy-2-nonenal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128946656 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2E)-4-Hydroxy-2-nonenal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4040395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-HYDROXY-2-NONENAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K1CVM13F96 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-Hydroxynonenal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004362 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。